molecular formula C8H5F3O2 B1420988 3-(Difluoromethoxy)-5-fluorobenzaldehyde CAS No. 1214386-38-5

3-(Difluoromethoxy)-5-fluorobenzaldehyde

Cat. No. B1420988
M. Wt: 190.12 g/mol
InChI Key: VQANZPHGKJFBKB-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be influenced by the presence of the difluoromethoxy group2.



Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethoxy)-5-fluorobenzaldehyde” are not explicitly mentioned in the literature. However, compounds with difluoromethoxy groups can undergo various chemical reactions. For example, when dithiocarbonates are exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, trifluoromethyl ethers form in moderate to excellent yields6.


Scientific Research Applications

Synthesis Methodologies

The synthesis of fluoro-substituted benzaldehydes involves various methodologies, with 3-(Difluoromethoxy)-5-fluorobenzaldehyde being an intermediate for creating diverse fine chemicals, including pharmaceuticals, pesticides, spices, and dyes. Notable methods for synthesizing fluorobenzaldehydes include the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, and reduction of esters or carboxylic acids. Each method has its advantages and industrial applications, showcasing the compound's versatility and importance in chemical synthesis (Qin, 2009).

Chemical Transformations and Properties

3-(Difluoromethoxy)-5-fluorobenzaldehyde and its derivatives undergo various chemical transformations. The compound's structural transformations, especially in different solid-phase environments and low temperatures, have been thoroughly investigated. These transformations are crucial for understanding the compound's behavior in different conditions and for applications in material science and pharmaceuticals (G. O. Ildız, J. Konarska, R. Fausto, 2018).

Applications in Organic Synthesis

In organic synthesis, the use of 3-(Difluoromethoxy)-5-fluorobenzaldehyde is notable. It's used for preparing thiazolidin-4-one derivatives, which have shown promising antioxidant activity, indicating its potential in developing therapeutic agents (Ahmed O. H. El Nezhawy, M. Ramla, N. Khalifa, Mohamed M. Abdulla, 2009).

Contributions to Fluorine Chemistry

The compound's role extends to fluorine chemistry, where it contributes to the development of fluorinated materials, particularly in conducting polymer research. This showcases the importance of 3-(Difluoromethoxy)-5-fluorobenzaldehyde in advancing materials science and engineering applications (F. Krebs, T. Jensen, 2003).

Future Directions

Please note that this analysis is based on the available literature and may not cover all aspects of “3-(Difluoromethoxy)-5-fluorobenzaldehyde”. Further research may provide more detailed information.


properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANZPHGKJFBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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